molecular formula C17H16N2O B3611740 1-(2-furylmethyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline

1-(2-furylmethyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline

Cat. No. B3611740
M. Wt: 264.32 g/mol
InChI Key: IFRKLHPEWFRVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline and its derivatives form an important class of heterocyclic compounds that are used in the development of new drugs . They have a wide range of biological and pharmacological activities .


Synthesis Analysis

Quinoline and its derivatives can be synthesized through various protocols such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and others . These methods involve different types of reactions including electrophilic aromatic substitution, Michael addition, and cyclodehydration .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The structure elucidation of quinoline derivatives can be done using 1-D 1H NMR spectroscopy .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For example, they can participate in multicomponent reactions to form complex structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and can be analyzed using various techniques . For example, Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal properties of a compound .

Mechanism of Action

The mechanism of action for quinoline and related anti-malarial drugs is that these drugs are toxic to the malaria parasite. Specifically, the drugs interfere with the parasite’s ability to break down and digest hemoglobin .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to work safely with the chemical product . It’s important to handle chemicals with care and use appropriate safety equipment.

Future Directions

The future directions in the research of quinoline derivatives could involve the development of new synthesis methods, exploration of their biological activities, and their potential applications in drug discovery .

properties

IUPAC Name

1-(furan-2-ylmethyl)-7-methyl-2,3-dihydropyrrolo[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-4-5-13-10-14-6-7-19(11-15-3-2-8-20-15)17(14)18-16(13)9-12/h2-5,8-10H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRKLHPEWFRVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(CCN3CC4=CC=CO4)C=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-furylmethyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline
Reactant of Route 2
Reactant of Route 2
1-(2-furylmethyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline
Reactant of Route 3
1-(2-furylmethyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline
Reactant of Route 4
Reactant of Route 4
1-(2-furylmethyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline
Reactant of Route 5
1-(2-furylmethyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline
Reactant of Route 6
1-(2-furylmethyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline

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